molecular formula C8H13NO2 B6228645 1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 1249680-18-9

1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B6228645
CAS No.: 1249680-18-9
M. Wt: 155.19 g/mol
InChI Key: CSEVAIDYVYTYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . It is also known by its IUPAC name, (1-acryloyl-2-pyrrolidinyl)methanol . This compound is characterized by the presence of a pyrrolidine ring, a hydroxymethyl group, and an acryloyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of pyrrolidine with acryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product . These methods ensure a consistent supply of high-purity this compound for various applications.

Comparison with Similar Compounds

1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds such as:

The presence of the hydroxymethyl group in this compound makes it unique and potentially more versatile in various chemical and biological contexts .

Properties

CAS No.

1249680-18-9

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-[2-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C8H13NO2/c1-2-8(11)9-5-3-4-7(9)6-10/h2,7,10H,1,3-6H2

InChI Key

CSEVAIDYVYTYEU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCC1CO

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.